molecular formula C19H23NO3 B1667601 Armepavine CAS No. 524-20-9

Armepavine

Cat. No. B1667601
CAS RN: 524-20-9
M. Wt: 313.4 g/mol
InChI Key: ZBKFZIUKXTWQTP-UHFFFAOYSA-N
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Description

Armepavine is a compound isolated from Nelumbo nucifera. It exhibits anti-inflammatory and immunosuppressive effects .


Synthesis Analysis

This compound is involved in the biosynthesis of benzylisoquinoline alkaloids in Nelumbo nucifera . A study identified an O-methyltransferase, NnOMT6, isolated from N. nucifera, which catalyzes the methylation of monobenzylisoquinoline .


Molecular Structure Analysis

This compound, also known as Alkaloid D, from Evonymus europaea, has a molecular formula of C19H23O3N .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound is part of the benzylisoquinoline alkaloids biosynthetic pathway in Nelumbo nucifera .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 460.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C .

Scientific Research Applications

Anti-Hepatic Fibrosis

  • Study Overview : Research by Weng et al. (2011) focused on the potential of armepavine (Arm, C19H23O3N) to inhibit hepatic fibrosis in rats. The study utilized a rat hepatic stellate cell line stimulated with tumor necrosis factor-α (TNF-α) to evaluate this compound's inhibitory effects. In addition, rats were induced with hepatic fibrosis using thioacetamide (TAA) and treated with this compound. The study found that this compound significantly reduced liver damage markers, hepatic fibrosis, and inflammation in rats.
  • Key Findings : this compound demonstrated both in vitro and in vivo antifibrotic effects in rats. It inhibited various pathways associated with fibrosis, including NF-κB, JunD, and C/EBPß. The treatment also reduced plasma aspartate transaminase and alanine transaminase levels, hepatic α-SMA expression, collagen contents, and fibrosis scores in TAA-induced rats (Weng et al., 2011).

Autoimmune Disease Treatment

  • Study Overview : Liu et al. (2006) explored the effects of (S)-armepavine, extracted from Nelumbo nucifera, on MRL/MpJ-lpr/lpr mice, which exhibit symptoms similar to human systemic lupus erythematosus (SLE). The study assessed the impact of (S)-armepavine on lymphadenopathy, lifespan, spleen cell proliferation, and various inflammatory markers.
  • Key Findings : The treatment with (S)-armepavine resulted in prevention of lymphadenopathy, elongation of lifespan, reduction of glomerular hypercellularity, and decreased production of autoantibodies in MRL/MpJ-lpr/lpr mice. These outcomes suggest the potential of (S)-armepavine as an immunomodulator for managing autoimmune diseases like SLE (Liu et al., 2006).

Pharmacokinetic Studies

  • Study Overview : A study by Geng et al. (2018) developed an ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method to determine this compound in mouse blood, aiming to understand its pharmacokinetic behavior.
  • Key Findings : The developed method enabled accurate measurement of this compound in mouse blood, demonstrating its bioavailability and pharmacokinetic profile. This research is crucial for understanding the distribution and metabolism of this compound in biological systems (Geng et al., 2018).

Mechanism of Action

Target of Action

Armepavine, also known as Evoeuropine, primarily targets human peripheral blood mononuclear cells (PBMCs) . It has been shown to exert immunosuppressive effects on T lymphocytes and on lupus nephritic mice . The compound also targets key proteins involved in cellular signaling pathways, such as Itk and PLCγ .

Mode of Action

This compound inhibits the activation of PBMCs by regulating the phosphorylation of Itk and PLCγ in a PI-3K-dependent manner . This compound also inhibits TNF-α-induced MAPK and NF-κB signaling cascades .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the activation of NF-AT and NF-κB, suggesting that phospholipase Cγ (PLCγ)-mediated Ca2+ mobilization and protein kinase C activation are blocked by this compound . It also reduces the formation of phosphoinositide 3,4,5-trisphosphate and Akt phosphorylation . Furthermore, this compound exerts antifibrotic effects in rats, with inhibition of NF-κB, JunD, and C/EBP pathways .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats. A method for simultaneous determination of five alkaloids, including this compound, in rat plasma was established by HPLC-MS/MS associated with micro-solid phase extraction (micro-SPE) . The lower limit of quantification (LLOQ) of this compound was found to be 0.5 ng·ml−1 .

Result of Action

This compound has been shown to suppress PHA-induced PBMC proliferation and genes expression of IL-2 and IFN-γ without direct cytotoxicity . It also significantly reduces plasma AST and ALT levels, hepatic α-SMA expression and collagen contents, and fibrosis scores of bile duct-ligated (BDL) rats as compared with vehicle treatment .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the addition of exogenous IL-2 or PMA/A23187 can rescue PBMC proliferation in the presence of this compound . The compound’s action is also dependent on the activation state of the target cells, as it has been shown to inhibit the proliferation of PBMCs activated with PHA .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Armepavine. It’s also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

Armepavine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38, ERK1/2, and JNK . These interactions are essential in mediating its anti-inflammatory and antifibrotic effects. Additionally, this compound suppresses the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In hepatic stellate cells (HSCs), this compound inhibits the activation and proliferation of these cells, which are crucial in the development of liver fibrosis . It also reduces the expression of alpha-smooth muscle actin (α-SMA) and collagen, thereby attenuating fibrosis . In immune cells, this compound suppresses the proliferation of T lymphocytes and the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ) . These effects highlight its potential in modulating immune responses and treating autoimmune diseases.

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It inhibits the activation of NF-κB and MAPKs, which are critical in inflammatory and fibrotic processes . This compound also blocks the phosphorylation of phospholipase C gamma (PLCγ) and interleukin-2-inducible T cell kinase (Itk), thereby inhibiting T cell activation . Furthermore, it reduces the formation of phosphoinositide 3,4,5-trisphosphate and the phosphorylation of Akt, indicating its role in the PI-3K pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Studies have shown that this compound maintains its stability and efficacy in both in vitro and in vivo models . Long-term treatment with this compound in bile duct-ligated rats significantly reduced liver fibrosis and inflammation without adverse cytotoxicity . These findings suggest that this compound has a sustained therapeutic effect over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In bile duct-ligated rats, this compound administered at doses of 3 mg/kg and 10 mg/kg significantly reduced liver fibrosis and inflammation . Higher doses did not show additional benefits, indicating a threshold effect. Moreover, no toxic or adverse effects were observed at these doses, highlighting its safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes demethylation, reduction, and conjugation reactions in the liver . These metabolic processes are crucial for its bioavailability and therapeutic efficacy. This compound also interacts with enzymes such as cytochrome P450, which play a role in its metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed to the liver, where it exerts its therapeutic effects . This compound also interacts with transporters and binding proteins that facilitate its cellular uptake and distribution .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus of cells. It exerts its effects by modulating signaling pathways and gene expression within these compartments . This compound’s localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .

properties

IUPAC Name

4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-20-9-8-14-11-18(22-2)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17,21H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKFZIUKXTWQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955773
Record name 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5884-67-3, 524-20-9, 3423-14-1
Record name Armepavine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005884673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Armepavine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARMEPAVINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A0GW472W3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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